

5-Benzyloxyindole CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Benzyloxyindole

Cat. No.: B140440

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An In-depth Technical Guide to 5-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Benzyloxyindole**, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document details its chemical properties, synthesis, and significant applications, with a focus on its role as a precursor to pharmacologically active molecules. This guide includes structured data, detailed experimental methodologies, and visual representations of relevant biological pathways to support advanced research and development.

Core Chemical and Physical Properties

5-Benzyloxyindole, also known as 5-(Phenylmethoxy)-1H-indole, is a stable, solid organic compound. Its core structure consists of an indole ring system with a benzyl ether group at the 5-position. This benzyloxy group is a critical feature, often serving as a protecting group for the hydroxyl functionality in multi-step syntheses. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1215-59-4	[1][2]
Molecular Formula	C ₁₅ H ₁₃ NO	[1][2]
Molecular Weight	223.27 g/mol	[1][2]
Appearance	White to light yellow powder	[3]
Melting Point	100-104 °C	[3]
Storage Temperature	2-8°C	[3]

Synthesis of 5-Benzyloxyindole

The Fischer indole synthesis is a widely recognized and versatile method for the preparation of indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. For the synthesis of **5-Benzyloxyindole**, 4-(benzyloxy)phenylhydrazine would be reacted with a suitable carbonyl compound, followed by intramolecular cyclization.

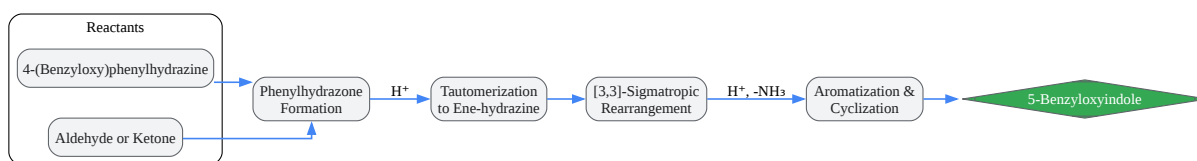
Experimental Protocol: Representative Fischer Indole Synthesis

While a specific, detailed protocol for the synthesis of **5-Benzyloxyindole** via the Fischer method is not readily available in the cited literature, a general procedure can be outlined based on the established mechanism of the reaction.

- **Formation of the Hydrazone:** An equimolar amount of 4-(benzyloxy)phenylhydrazine and an appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.
- **Cyclization:** A Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride) is added to the reaction mixture. The mixture is then heated to elevated temperatures to induce the [4][4]-sigmatropic rearrangement and subsequent cyclization.

- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by recrystallization or column chromatography.

The logical workflow for the Fischer Indole Synthesis is depicted in the following diagram.



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A generalized workflow for the Fischer Indole Synthesis.

Applications in the Synthesis of Bioactive Molecules

5-Benzyloxyindole is a valuable intermediate in the synthesis of a variety of target molecules with potential therapeutic applications. Its utility is demonstrated in the preparation of compounds targeting the serotonergic system and the TRPM8 ion channel.

Precursor to 5-Benzyloxytryptamine, a TRPM8 Antagonist

A significant application of **5-Benzyloxyindole** is its use in the synthesis of 5-benzyloxytryptamine. This tryptamine derivative has been identified as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] TRPM8 is a sensor for cold temperatures and cooling agents like menthol, and its antagonists are being investigated for the treatment of chronic pain, particularly cold allodynia.[1][6]

A common route to tryptamines from indoles involves an initial reaction at the C-3 position followed by reduction.

- Gramine Synthesis (Mannich Reaction): **5-Benzyloxyindole** is reacted with formaldehyde and dimethylamine in a suitable solvent like acetic acid to yield 5-benzyloxygramine.
- Quaternization and Cyanation: The gramine is then treated with methyl iodide to form the quaternary ammonium salt, which is subsequently displaced by a cyanide group using a cyanide salt (e.g., NaCN or KCN) to yield 3-(cyanomethyl)-**5-benzyloxyindole**.
- Reduction: The nitrile group is reduced to a primary amine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an ethereal solvent, to afford 5-benzyloxytryptamine.

Role in the Development of Protein Kinase C (PKC) Inhibitors

5-Benzyloxyindole serves as a building block in the synthesis of inhibitors of Protein Kinase C (PKC).[4] PKC is a family of enzymes that play a crucial role in various cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The indole nucleus is a common scaffold in many PKC inhibitors.

Other Synthetic Applications

This versatile intermediate is also employed in other important organic transformations:

- Regio- and Stereoselective C-3 Alkenylation: It can be reacted with α,β -unsaturated aldehydes in the presence of a morpholine catalyst.[7]
- Metal-Free Friedel-Crafts Alkylation: **5-Benzyloxyindole** can undergo Friedel-Crafts alkylation reactions without the need for a metal catalyst.[7]
- Preparation of Indole/Quinoline Carbothioic Acid Amide Derivatives: It is a starting material for the synthesis of these more complex heterocyclic systems.[4]

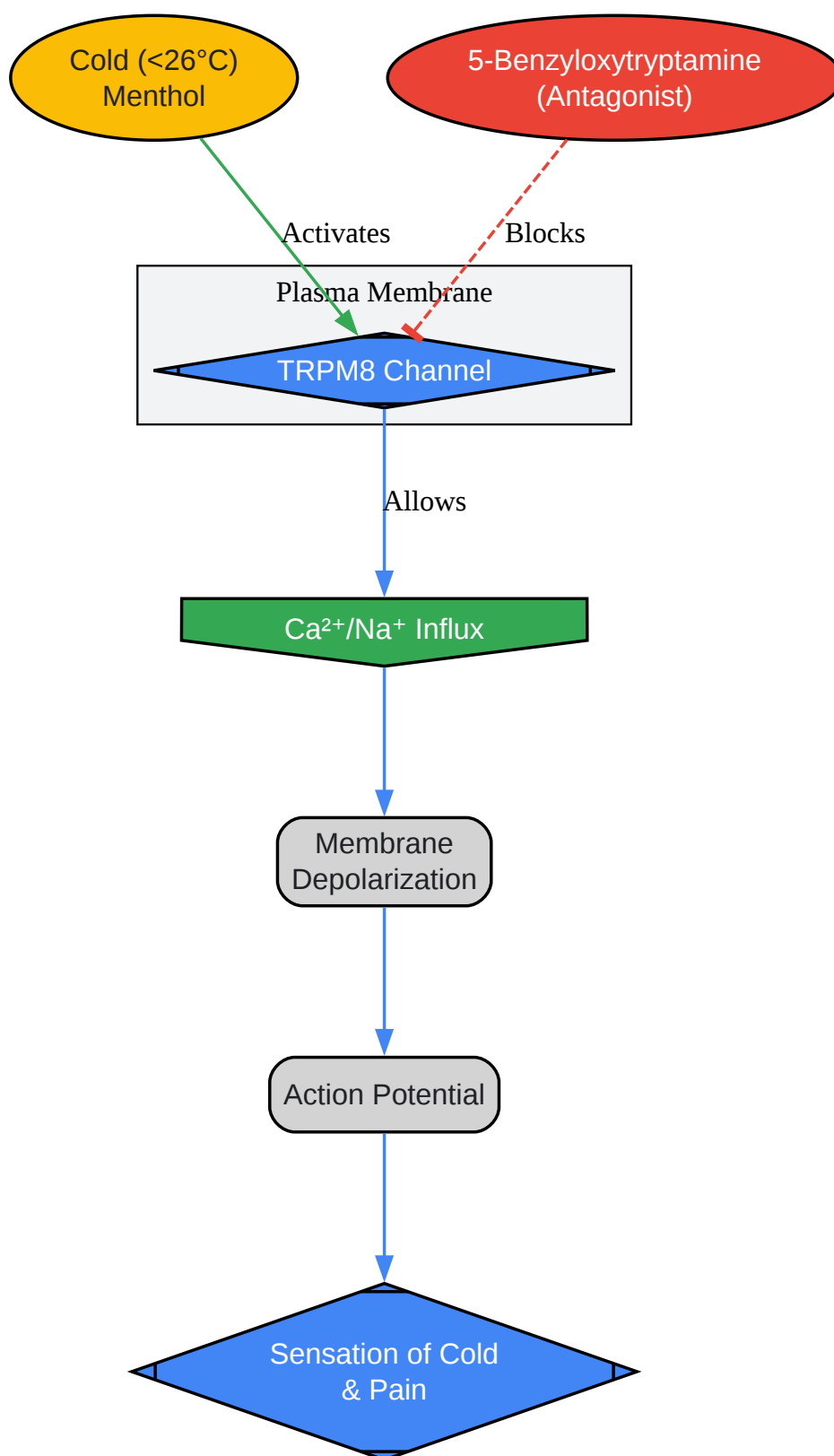
Signaling Pathway Modulation

The derivatives of **5-Benzylloxyindole**, particularly 5-benzylloxytryptamine, have been shown to modulate specific signaling pathways, most notably the TRPM8 ion channel.

TRPM8 Channel Antagonism

The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons. [2] It is activated by cold temperatures (below ~26°C) and cooling compounds.[1][2] Upon activation, the channel opens, allowing an influx of Ca^{2+} and Na^{+} ions, which depolarizes the neuron and leads to the sensation of cold.[8] In pathological states such as neuropathic pain, TRPM8 can become hypersensitive.

5-Benzylloxytryptamine, derived from **5-Benzylloxyindole**, acts as an antagonist by binding to the TRPM8 receptor and preventing its activation.[5] This blocks the ion influx and subsequent signaling, thereby reducing the sensation of cold and potentially alleviating cold-related pain.[1]



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Antagonism of the TRPM8 signaling pathway.

Conclusion

5-Benzyloxyindole is a cornerstone intermediate for the synthesis of complex heterocyclic molecules with significant biological activities. Its utility in preparing TRPM8 antagonists and its potential as a scaffold for PKC inhibitors highlight its importance in drug discovery and development. The synthetic routes and biological pathways detailed in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry and chemical biology.

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